4-(4-(Ethylamino)phenyl)morpholin-3-one
Description
4-(4-(Ethylamino)phenyl)morpholin-3-one is a morpholinone derivative with a phenyl ring substituted at the para position by an ethylamino group (-NHCH₂CH₃). It is recognized as Rivaroxaban Impurity 129 (), a byproduct in the synthesis of the anticoagulant rivaroxaban. Its molecular formula is C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol). The ethylamino substituent enhances lipophilicity compared to simpler amino or nitro derivatives, influencing its solubility and pharmacokinetic properties.
Properties
CAS No. |
1394169-92-6 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-[4-(ethylamino)phenyl]morpholin-3-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-13-10-3-5-11(6-4-10)14-7-8-16-9-12(14)15/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
OFFBFLPNGBWCQX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2=O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Drug Development
- Anticoagulant Medications : 4-(4-(Ethylamino)phenyl)morpholin-3-one is a key intermediate in the synthesis of rivaroxaban, an anticoagulant used to prevent blood clots. The efficiency of rivaroxaban's production is highly dependent on the availability of this compound .
- Central Nervous System Disorders : Research has indicated that derivatives of morpholine compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of various CNS disorders .
- Organic Synthesis
- Material Science
- Bioconjugation Techniques
Case Study 1: Anticoagulant Development
A study focused on the synthesis process of rivaroxaban highlighted the importance of this compound as a precursor. The research emphasized optimizing the hydrogenation process to improve yield and reduce environmental impact during production .
Case Study 2: CNS Modulation
Research published in the Neurobiology of Disease journal explored how morpholine derivatives, including this compound, could modulate GPCRs. The findings suggested potential therapeutic pathways for treating disorders such as anxiety and depression through targeted receptor modulation .
Data Tables
| Application Area | Details |
|---|---|
| Drug Development | Key intermediate for rivaroxaban synthesis; potential CNS disorder treatments |
| Organic Synthesis | Building block for complex molecules; enhances synthetic efficiency |
| Material Science | Used in advanced materials formulation; improves performance characteristics |
| Bioconjugation | Essential for diagnostic tools and therapeutic agents; aids biomolecule attachment |
Comparison with Similar Compounds
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
- Structure: Phenyl ring with a para-amino group (-NH₂).
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
- Properties :
- Synthesis : Prepared via catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one using Pd/C and ammonium formate (88% yield) ().
- Applications : Key intermediate in antimalarial and triazine-based drug synthesis ().
Key Difference: The absence of the ethyl group reduces steric hindrance and lipophilicity compared to the ethylamino analogue.
4-(4-Nitrophenyl)morpholin-3-one (CAS 2524-67-6)
- Structure: Phenyl ring with a para-nitro group (-NO₂).
- Molecular Formula : C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol).
- Properties: Intermediate in synthesizing amino derivatives via reduction (). Higher polarity due to the nitro group, reducing LogP compared to amino/ethylamino analogues.
- Synthesis: Nitration of 4-phenylmorpholin-3-one using HNO₃/H₂SO₄ ().
Key Difference: The nitro group is a strong electron-withdrawing group, making this compound less reactive in nucleophilic substitutions than its amino or ethylamino counterparts.
4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS 482308-10-1)
- Structure: Phenyl ring with para-amino and ortho-methyl groups.
- Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
- LogP is higher than the unsubstituted amino derivative (predicted ~1.5).
- Applications : Used in specialty chemical synthesis ().
Key Difference : Methyl group alters electronic and steric profiles, impacting solubility and reactivity.
(S)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one (CAS 446292-10-0)
- Structure: Para-phenyl group with a chiral 3-amino-2-hydroxypropylamino side chain.
- Molecular Formula : C₁₄H₂₀N₃O₃ (MW: 278.33 g/mol).
- Properties: Hydroxyl and aminopropyl groups enhance hydrophilicity (LogP ~0.5). Used as a rivaroxaban intermediate ().
- Synthesis : Reacts with (R)-epichlorohydrin derivatives under basic conditions ().
Key Difference : The chiral side chain introduces stereochemical complexity, critical for pharmacological activity in rivaroxaban.
Comparative Data Table
*Estimated based on structural similarity.
Preparation Methods
Key Reaction Steps
-
Formation of 4-Phenylmorpholin-3-one Intermediate
-
Reagents : Chloroacetyl chloride, aniline derivatives, or ethylamine derivatives.
-
Conditions : Basic media (e.g., NaOH or K₂CO₃) in polar aprotic solvents (DMF, DMSO).
-
Example : Reaction of 2-(2-chloroethoxy)acetic acid with ethylamine derivatives under basic conditions to form a morpholinone skeleton.
-
-
Introduction of Ethylamino Group
-
Approach : Nucleophilic substitution or reductive amination.
-
Conditions :
-
Nitration-Reduction Pathway
A common strategy for introducing amines involves nitration followed by reduction. For ethylamino groups, this may involve intermediates with nitroethyl precursors.
Reaction Workflow
-
Nitration of 4-Phenylmorpholin-3-one
-
Reduction to Ethylamino
Table 2: Nitration-Reduction Conditions
| Step | Reagents/Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, -10°C | 83% | 92% | Ortho-nitration by-products |
| Reduction | Pd/C, H₂ (5 bar), 80°C | 70% | 98% | Morpholinone ring stability |
Alkylation of Amino Precursors
This approach modifies existing 4-(4-aminophenyl)morpholin-3-one by introducing an ethyl group via alkylation.
Reaction Mechanism
-
Acylation Protection : Protect the amino group with acetyl chloride or benzoyl chloride to prevent side reactions.
-
Alkylation : React with ethyl halides (e.g., ethyl iodide) in basic media.
-
Deprotection : Hydrolyze the acylated intermediate to yield 4-(4-(ethylamino)phenyl)morpholin-3-one.
Table 3: Alkylation Workflow
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Protection | AcCl, K₂CO₃, DMF | 90% | 98% |
| Alkylation | Ethyl iodide, NaOH, reflux | 75% | 95% |
| Deprotection | HCl (aq.), 60°C | 85% | 99% |
Comparative Analysis of Methods
Optimization Strategies
-
Solvent Selection :
-
Catalyst Choice :
-
Purification :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-(ethylamino)phenyl)morpholin-3-one, and how are intermediates like INT-1 optimized?
- Methodology : The compound is synthesized via regioselective substitution of 2,4,6-trichloro-1,3,5-triazine with 4-(4-aminophenyl)morpholin-3-one at 0°C in acetone, followed by reaction with ethylamine derivatives. Key intermediates (e.g., INT-1) are optimized using stoichiometric potassium carbonate as a base, yielding 88% after recrystallization .
- Critical Parameters : Temperature control (0°C for regioselectivity), solvent choice (acetone for solubility), and neutralization with dilute HCl to isolate intermediates.
Q. How is this compound characterized structurally, and what spectral markers distinguish it from analogs?
- Methodology : Use -NMR to identify the ethylamino group (δ 1.2–1.4 ppm for CH, δ 3.1–3.3 ppm for CH) and morpholinone ring protons (δ 3.7–4.2 ppm). IR confirms carbonyl stretches (~1700 cm) and NH bends (~3300 cm) .
- Differentiation : Compare with 4-(4-aminophenyl)morpholin-3-one (absence of ethyl group signals) and Rivaroxaban-related impurities (e.g., molecular weight 220.27 for CHNO) .
Q. What role does this compound play in pharmaceutical synthesis, particularly as an impurity?
- Methodology : As Rivaroxaban Impurity 129, it is monitored via HPLC with UV detection (λ ~254 nm). Validation includes spiking studies to confirm retention time (~8–12 min) and limit of quantification (LOQ < 0.1%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be improved while minimizing side products?
- Methodology : Optimize molar ratios (e.g., 2 equivalents of substituted anilines) and reflux conditions (24 hours in 1,4-dioxane). Use TLC (toluene:acetone, 8:2) to monitor progress. Side products (e.g., dichloro-triazine adducts) are minimized by controlled stoichiometry and neutralization with KCO .
- Data Contradiction Analysis : Low yields may arise from incomplete substitution; repeating the reaction with fresh triethylamine or alternative bases (e.g., NaHCO) can resolve inconsistencies .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for morpholinone derivatives with antimicrobial activity?
- Methodology : Synthesize analogs (e.g., V3-a to V3-l) by varying aryl amines. Test against bacterial (e.g., E. coli) and fungal (e.g., C. albicans) strains via broth microdilution (MIC assays). Compound V3-f (4-chlorophenyl substitution) shows enhanced antibacterial activity, while V3-h (bulky substituents) improves antifungal potency .
- Advanced SAR : Computational docking (e.g., AutoDock) identifies hydrogen bonding between the morpholinone carbonyl and microbial enzyme active sites .
Q. How are eco-friendly synthetic processes developed for scalable production of morpholinone intermediates?
- Methodology : Replace halogenated solvents (e.g., THF) with ethanol/water mixtures. Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times from 24 hours to 2–4 hours. Validate purity via LC-MS to ensure compliance with ICH guidelines .
Methodological Troubleshooting
Q. Unexpected NMR peaks are observed in the final product. How are structural deviations diagnosed?
- Steps :
Compare experimental -NMR with reference spectra (e.g., Rivaroxaban impurity databases).
Check for residual solvents (e.g., acetone at δ 2.1 ppm) or unreacted starting materials (e.g., 4-(4-aminophenyl)morpholin-3-one NH signals).
Use HSQC or HMBC to confirm connectivity, especially for ethylamino vs. propylamino misincorporation .
Q. Low HPLC purity is reported for this compound. What purification techniques are recommended?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
